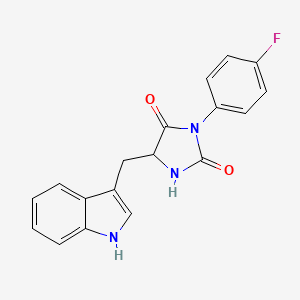

3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

Description

3-(4-Fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is a heterocyclic compound featuring a hydantoin (imidazolidine-2,4-dione) core substituted with a 4-fluorophenyl group at position 3 and an indol-3-ylmethyl moiety at position 3. Its structural complexity arises from the fusion of aromatic (fluorophenyl, indole) and heterocyclic (hydantoin) components, which confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-12-5-7-13(8-6-12)22-17(23)16(21-18(22)24)9-11-10-20-15-4-2-1-3-14(11)15/h1-8,10,16,20H,9H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXIEQKQWBVIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with indole-3-carboxaldehyde to form an intermediate Schiff base, which is then cyclized with glycine to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like sodium borohydride can modify the imidazolidine ring or the indole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced imidazolidine derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the imidazolidine ring may modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazolidine-2,4-dione Family

The imidazolidine-2,4-dione scaffold is a versatile pharmacophore. Below is a comparison of key derivatives:

Key Structural Insights :

- Indole vs. Benzylidene Substituents: The target compound’s indol-3-ylmethyl group (vs.

- Fluorophenyl vs. Chlorophenyl : Fluorine substitution enhances metabolic stability and bioavailability compared to chlorinated analogues (e.g., 3-(4-chlorophenyl)-1-(1-phenylethyl)imidazolidine-2,4-dione ) .

- Stereochemical Influence : The (5R)-configured pyrazole derivative () shows distinct kinase activation, emphasizing the role of stereochemistry in biological activity .

Functional Analogues with Overlapping Targets

- Thiazolidine-2,4-dione Derivatives: 3-(4-Fluorophenyl)-5-(m-tolylamino)thiazolidine-2,4-dione () activates PPARγ (EC₅₀ = 0.8 µM), a key target in diabetes. Unlike the target compound, its sulfur-containing core increases polarity but reduces CNS penetration . 5-(4-Propoxyphenyl)thiazolidine () exhibits antimicrobial activity (MIC = 2 µg/mL vs. S. aureus), highlighting divergent applications despite structural similarities .

- Pyrazole-Imidazolidine Hybrids: (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one () combines pyrazole and thiazolidinone motifs, showing dual antidiabetic (PPARγ) and anticancer (IC₅₀ = 3.7 µM) activity .

Mechanistic and Pharmacokinetic Comparisons

Mechanisms of Action

- Target Compound: Hypothesized to modulate serotonin or dopamine receptors due to indole moiety, similar to 3-{2-hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl}-5-methylimidazolidine-2,4-dione (), which binds dopamine D₂/D₃ receptors (Kᵢ = 12 nM) .

- Thiazolidine Analogues: Activate PPARγ (e.g., 3-(4-Fluorophenyl)-5-(m-tolylamino)thiazolidine-2,4-dione), improving insulin sensitivity but posing cardiovascular risks .

- Anticancer Derivatives : Indole-hydantoin hybrids (e.g., (Z)-5-((1-(2-bromobenzyl)-1H-indol-3-yl)methylene)imidazolidine-2,4-dione ) induce apoptosis via caspase-3 activation .

Pharmacokinetic Profiles

- Lipophilicity : The target compound’s cLogP ≈ 3.2 (estimated) is higher than 5-(4-methoxyphenyl)imidazolidine-2,4-dione (cLogP ≈ 1.8), favoring blood-brain barrier penetration .

- Metabolic Stability: Fluorophenyl substituents reduce CYP450-mediated oxidation compared to non-fluorinated analogues (e.g., 5-(naphthalen-1-yl)imidazolidine-2,4-dione) .

Biological Activity

3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is the condensation of 4-fluoroaniline with indole-3-carboxaldehyde to form an intermediate Schiff base, which is subsequently cyclized with glycine. The reaction conditions often include solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of imidazolidine have shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .

Anticancer Activity

The compound has also been studied for its anticancer properties. It is believed to induce apoptosis in cancer cells by interacting with specific molecular targets and pathways. The indole moiety can modulate enzyme activity while the imidazolidine ring may inhibit cell proliferation.

The mechanism of action involves interaction with biological receptors and pathways. The fluorine atom in the structure enhances the compound's stability and lipophilicity, potentially increasing its bioavailability and efficacy as a therapeutic agent.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Antichagasic Activity : A series of compounds demonstrated promising antichagasic activity alongside moderate antineoplastic effects against TK-10 and HT-29 cell lines .

- Trichomonacidal Activity : Certain derivatives exhibited significant trichomonacidal activity against Trichomonas vaginalis, highlighting their potential as therapeutic agents in infectious diseases .

- Antitumor Studies : Compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various models, suggesting a broad spectrum of anticancer activity .

Comparative Analysis

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-(4-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Structure | Antimicrobial | Similar properties but with chlorine instead of fluorine |

| 3-(4-bromophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Structure | Anticancer | Bromine substitution affects potency |

| 3-(4-methylphenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | Structure | Antitumor | Methyl group influences solubility |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(4-fluorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives are often prepared by reacting substituted imidazolidine-2,4-diones with halogenated ketones or aldehydes under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization involves adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yields (typically 45–60%) . Monitoring via TLC or HPLC ensures minimal by-products .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Use a combination of NMR (400 MHz, DMSO-) and NMR (101 MHz) to confirm substituent positions and stereochemistry. For instance, fluorophenyl protons appear as doublets () in the aromatic region, while indole NH protons resonate near δ 8.9–9.1 ppm. High-resolution mass spectrometry (HRMS) or UPLC-MS ( [M+H]) validates molecular weight .

Q. What preliminary biological screening approaches are suitable for assessing its pharmacological potential?

- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., indole-containing compounds with antitumor or anti-inflammatory activity). Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays or evaluate cyclooxygenase (COX) inhibition for anti-inflammatory potential. Compare results with reference compounds like indomethacin .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to map electron distribution in the fluorophenyl and indole moieties, identifying sites for electrophilic/nucleophilic modification. Molecular docking (e.g., with COX-2 or kinase targets) predicts binding affinities. Tools like Gaussian or AutoDock integrate with ICReDD’s reaction path search methods for efficient experimental-computational feedback .

Q. How should contradictory NMR or MS data be resolved during characterization?

- Methodological Answer : Overlapping signals (e.g., multiplet overlaps with solvent peaks) require 2D NMR (COSY, HSQC) for unambiguous assignment. For MS discrepancies (e.g., unexpected adducts), re-analyze under alternative ionization modes (ESI vs. APCI) or use isotopic labeling to trace fragmentation pathways .

Q. What strategies improve regioselectivity in functionalizing the imidazolidine-2,4-dione core?

- Methodological Answer : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (Pd/Cu) to control substitution patterns. Steric effects from the indolylmethyl group can be leveraged to favor reactions at the fluorophenyl ring. Solvent effects (polar aprotic vs. protic) further modulate selectivity .

Q. How can reaction yields be enhanced for large-scale synthesis without compromising purity?

- Methodological Answer : Optimize via Design of Experiments (DoE), varying parameters like catalyst loading (e.g., 0.1–5 mol% Pd), solvent (DMSO vs. EtOH), and reaction time. Continuous-flow reactors reduce side reactions, while recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.